![molecular formula C16H14BrN3O B4388953 {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4388953.png)
{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide
Descripción general
Descripción
{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide, also known as BBIMF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has also been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and cell growth.
Biochemical and Physiological Effects:
{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In material science, {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been used as a precursor for the synthesis of MOFs and COFs, which have potential applications in gas storage, separation, and sensing. In catalysis, {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been used as a ligand for various metal catalysts, leading to improved selectivity and efficiency in organic transformations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments include its relatively simple synthesis method, high purity, and potential applications in various fields. However, there are also limitations to using {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide, such as its relatively low solubility in certain solvents, which can limit its use in certain applications. In addition, the mechanism of action of {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood, which can make it difficult to optimize its use in specific applications.
Direcciones Futuras
There are several future directions for the research on {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide. One direction is to further investigate its potential applications in medicinal chemistry, specifically as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Another direction is to explore its potential applications in material science, specifically as a precursor for the synthesis of new MOFs and COFs with improved properties. Finally, there is a need to further understand the mechanism of action of {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide, which can lead to the development of more effective and specific applications.
Aplicaciones Científicas De Investigación
{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has shown promising results as a potential anticancer agent, antimicrobial agent, and anti-inflammatory agent. In material science, {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, {[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been used as a ligand for various metal catalysts in organic transformations.
Propiedades
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-13-7-5-12(6-8-13)10-20-15-4-2-1-3-14(15)19-16(20)9-18-11-21/h1-8,11H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSOCCQVEKWYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methoxy-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4388871.png)

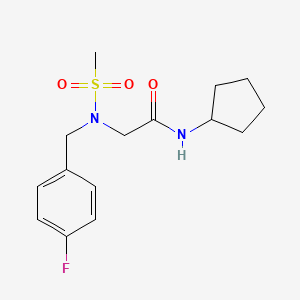
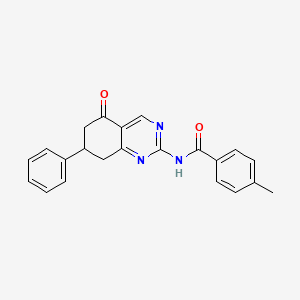
![4-[(benzylsulfonyl)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B4388922.png)
![1,1-dimethyl-2-propyn-1-yl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B4388939.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile](/img/structure/B4388944.png)
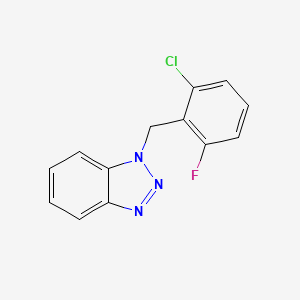
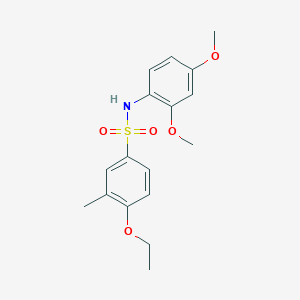

![4-methoxy-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4388975.png)
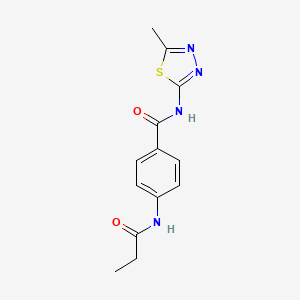
![N-[(2-methoxy-5-methylphenyl)sulfonyl]alanine](/img/structure/B4388984.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexylacetamide](/img/structure/B4388988.png)